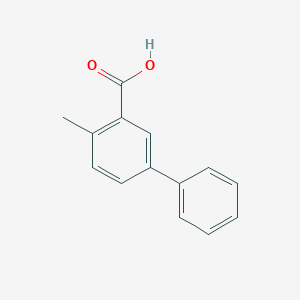

2-Methyl-5-phenylbenzoic acid

CAS No.: 2840-35-9

Cat. No.: VC7964747

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2840-35-9 |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 2-methyl-5-phenylbenzoic acid |

| Standard InChI | InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

| Standard InChI Key | WTSGYCUASKQTIJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |

Introduction

Structural and Molecular Characteristics

The core structure of 2-methyl-5-phenylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH) at the second position, and a phenyl group (-CH) at the fifth position. This arrangement creates steric and electronic effects that influence its reactivity. Key molecular properties include:

| Property | Value |

|---|---|

| CAS Number | 2840-35-9 |

| Molecular Formula | |

| Molecular Weight | 212.24 g/mol |

| Exact Mass | 212.084 g/mol |

| LogP (Octanol-Water Partition) | 3.36 |

| Topological Polar Surface Area | 37.3 Ų |

The methyl group enhances hydrophobicity, while the phenyl group contributes to π-π stacking interactions, relevant in material science and drug design .

Synthesis and Industrial Production

Friedel-Crafts Acylation and Oxidation

A primary synthesis route involves Friedel-Crafts acylation of toluene derivatives. For example, toluene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid using agents like KMnO or CrO . Industrial-scale production employs continuous flow reactors to optimize yield and purity, followed by recrystallization or chromatography for purification .

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium catalysts to introduce substituents. For instance, 4-bromo-2-methylbenzoic acid methyl ester undergoes Suzuki-Miyaura coupling with aryl boronic acids to install phenyl groups at specific positions . This method is highly selective and scalable, with yields exceeding 80% under optimized conditions .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The carboxylic acid group is susceptible to oxidation, forming quinones under strong acidic conditions (e.g., HSO/CrO) . Reduction with LiAlH converts the -COOH group to a primary alcohol, enabling further derivatization .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the methyl group. Nitration (HNO/HSO) and sulfonation (SO) are common, producing intermediates for dyes and pharmaceuticals .

Applications in Scientific Research

Medicinal Chemistry

2-Methyl-5-phenylbenzoic acid serves as a precursor for Na/H exchanger (NHE) inhibitors. For example, (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives exhibit cardioprotective effects by modulating intracellular pH during myocardial ischemia . These compounds show 27-fold selectivity for the NHE-1 isoform over NHE-2, highlighting their therapeutic potential .

Material Science

The compound’s aromaticity and substituent geometry make it a building block for conjugated polymers. Its derivatives are used in organic light-emitting diodes (OLEDs) due to enhanced electron transport properties .

Comparative Analysis with Analogues

| Compound | Substituents | LogP | Applications |

|---|---|---|---|

| Benzoic Acid | None | 1.87 | Food preservative |

| 4-Methylbenzoic Acid | -CH at C4 | 2.11 | Polymer additive |

| 2-Methyl-5-phenylbenzoic Acid | -CH at C2, -CH at C5 | 3.36 | NHE inhibitors, OLEDs |

The unique substitution pattern of 2-methyl-5-phenylbenzoic acid enhances its binding affinity in biological systems and electronic applications compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume